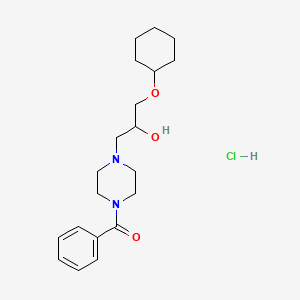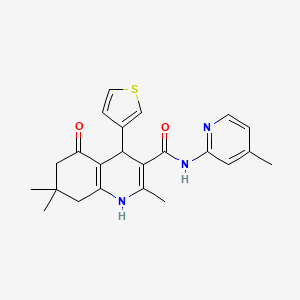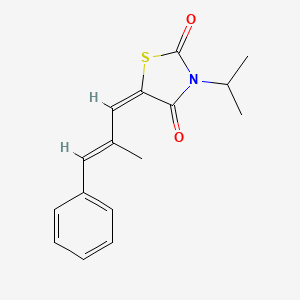
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, also known as BPCP, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride is thought to involve the inhibition of PKC activity. PKC is a family of enzymes that play a key role in signal transduction pathways within cells. By inhibiting PKC, 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride may disrupt these signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of PKC, it has been found to inhibit the activity of other enzymes, such as protein kinase A and tyrosine kinase. It has also been found to affect the activity of ion channels, such as the L-type calcium channel. These effects may be responsible for some of the observed physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, such as its ability to reduce blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of PKC, making it useful for studying the role of this enzyme in cellular processes. It has also been found to have anti-cancer activity, suggesting that it may have potential as an anti-cancer agent. However, there are also limitations to the use of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride in lab experiments. Its potency as an inhibitor may make it difficult to use at low concentrations, and its effects on other enzymes and ion channels may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its effects on ion channels, which may have implications for the treatment of cardiovascular disease. Finally, further studies are needed to determine the full range of biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, and to identify other potential applications for this compound in scientific research.
Conclusion:
In conclusion, 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, or 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, is a chemical compound that has potential as a tool for scientific research. Its ability to inhibit PKC and other enzymes, as well as its anti-cancer activity, make it a promising candidate for further study. However, its potency and effects on other enzymes and ion channels may complicate its use in lab experiments. Future research should focus on exploring the potential applications of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride in a variety of scientific fields.
Synthesemethoden
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with benzoyl chloride, followed by the reaction of the resulting compound with 3-(cyclohexyloxy)-1,2-epoxypropane. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been studied for its potential use as a tool in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
[4-(3-cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.ClH/c23-18(16-25-19-9-5-2-6-10-19)15-21-11-13-22(14-12-21)20(24)17-7-3-1-4-8-17;/h1,3-4,7-8,18-19,23H,2,5-6,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXCQIXQCGFORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C(=O)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
